molecular formula C11H9N5OS B2830067 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 1082437-20-4

3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Cat. No.: B2830067
CAS No.: 1082437-20-4
M. Wt: 259.29
InChI Key: OZHOQVOHDRAENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group at the 3-position and a thiol group at the 7-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-amino-1,2,4-triazole with an aldehyde, followed by cyclization and dehydration processes . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer properties, particularly against gastric cancer.

    Biology: The compound is used in studies involving enzyme inhibition and molecular interactions.

    Pharmacology: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: The compound may be used as an intermediate in the synthesis of other pharmacologically active molecules.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol can be compared with other triazolopyrimidine derivatives, such as:

Properties

IUPAC Name

3-(3-methoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c1-17-8-4-2-3-7(5-8)16-10-9(14-15-16)11(18)13-6-12-10/h2-6H,1H3,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHOQVOHDRAENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=S)N=CN3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.